1-(4-Hydroxyphenyl)dec-1-en-3-one
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Overview
Description
. It is a yellow liquid with an aromatic taste and is fat-soluble. This compound is widely used in the cosmetic industry as an emollient, sunscreen, and fragrance . Additionally, it serves as an intermediate in the field of medicine for synthesizing certain drugs .
Preparation Methods
1-(4-Hydroxyphenyl)dec-1-en-3-one can be synthesized through various methods. A common synthetic route involves the esterification reaction of carbonyl compounds and styrene, followed by partial hydrogenation . This method allows for the efficient production of the compound in a laboratory setting. Industrial production methods may involve similar chemical synthesis techniques but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)dec-1-en-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Hydroxyphenyl)dec-1-en-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)dec-1-en-3-one involves its interaction with molecular targets and pathways. For example, it may inhibit enzymes such as α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces . These interactions can influence various biological processes, including carbohydrate metabolism and antioxidant defense .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)dec-1-en-3-one can be compared with other similar compounds, such as:
6-Shogaol (CAS#555-66-8): A compound with similar structural features but different functional groups, leading to distinct biological activities.
Paradol (CAS#27113-22-0): Another structurally related compound with unique pharmacological properties.
6-Gingerol (CAS#23513-14-6): Shares a similar backbone structure but has different substituents, resulting in varied chemical and biological properties.
These compounds highlight the uniqueness of this compound in terms of its specific functional groups and applications.
Biological Activity
1-(4-Hydroxyphenyl)dec-1-en-3-one, also known as (E)-1-(4-hydroxyphenyl)dec-1-en-3-one, is a phenolic compound that has garnered attention for its potential biological activities. Isolated from the roots of Alpinia galanga, this compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₆H₂₂O₂
- Molecular Weight : 246.34 g/mol
- CAS Number : 958631-84-0
Biological Activity
Research indicates that this compound possesses several biological activities, including:
Anticancer Activity
A study evaluated the anticancer effects of various derivatives related to this compound. The compound demonstrated significant antiproliferative activity against human cervical cancer (HeLa) and rat glioma (C6) cell lines. The mechanism involved the induction of apoptosis, which was confirmed through various assays such as the BrdU proliferation ELISA assay .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against a range of microorganisms, suggesting its potential as an antimicrobial agent .
Other Biological Activities
This compound has been implicated in various biological pathways, including:
- Anti-infection : Exhibits activity against bacterial and viral pathogens.
- Cell Cycle Regulation : Influences cell cycle progression and DNA damage response mechanisms.
- Apoptosis Induction : Triggers apoptosis in cancer cells, contributing to its anticancer effects.
- Neuroprotective Effects : Potentially protects neuronal cells from damage .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, influencing various biochemical processes. The compound's phenolic structure allows it to engage with cellular receptors and enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell proliferation, apoptosis, and inflammation .
Case Studies and Research Findings
Several studies have highlighted the diverse biological activities of this compound:
Properties
Molecular Formula |
C16H22O2 |
---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)dec-1-en-3-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3 |
InChI Key |
OSHSLMUZKCDEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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